Tris(2,4-ditertbutyl-5-methylphenyl) phosphite Tris(2,4-ditertbutyl-5-methylphenyl) phosphite
Brand Name: Vulcanchem
CAS No.: 68922-23-6
VCID: VC20486917
InChI: InChI=1S/C45H69O3P/c1-28-22-37(34(43(13,14)15)25-31(28)40(4,5)6)46-49(47-38-23-29(2)32(41(7,8)9)26-35(38)44(16,17)18)48-39-24-30(3)33(42(10,11)12)27-36(39)45(19,20)21/h22-27H,1-21H3
SMILES:
Molecular Formula: C45H69O3P
Molecular Weight: 689.0 g/mol

Tris(2,4-ditertbutyl-5-methylphenyl) phosphite

CAS No.: 68922-23-6

Cat. No.: VC20486917

Molecular Formula: C45H69O3P

Molecular Weight: 689.0 g/mol

* For research use only. Not for human or veterinary use.

Tris(2,4-ditertbutyl-5-methylphenyl) phosphite - 68922-23-6

Specification

CAS No. 68922-23-6
Molecular Formula C45H69O3P
Molecular Weight 689.0 g/mol
IUPAC Name tris(2,4-ditert-butyl-5-methylphenyl) phosphite
Standard InChI InChI=1S/C45H69O3P/c1-28-22-37(34(43(13,14)15)25-31(28)40(4,5)6)46-49(47-38-23-29(2)32(41(7,8)9)26-35(38)44(16,17)18)48-39-24-30(3)33(42(10,11)12)27-36(39)45(19,20)21/h22-27H,1-21H3
Standard InChI Key LTXMJHWSYUANCC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OP(OC2=C(C=C(C(=C2)C)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C(=C3)C)C(C)(C)C)C(C)(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Tris(2,4-di-tert-butylphenyl) phosphite has the molecular formula C42H63O3P\text{C}_{42}\text{H}_{63}\text{O}_3\text{P} and a molar mass of 646.92 g/mol . Its structure features three 2,4-di-tert-butylphenol groups bonded to a central phosphorus atom via ester linkages. The tert-butyl substituents impart steric hindrance, enhancing thermal stability and resistance to hydrolysis .

Key Physical Properties:

  • Melting Point: 182–186°C

  • Solubility: Lipophilic, soluble in organic solvents like toluene and dichloromethane .

  • Thermal Stability: Decomposes above 300°C, making it suitable for high-temperature polymer processing .

The absence of a 5-methyl group differentiates this compound from the queried derivative, which remains undocumented in the available literature.

Synthesis and Industrial Production

Multistage Synthesis Process

A patented three-stage synthesis route optimizes yield and purity :

  • Preliminary Stage: Mixing 2,4-di-tert-butylphenol with 40–100% of a catalyst (e.g., magnesium chloride).

  • First Stage: Reacting the mixture with phosphorus trichloride (PCl3\text{PCl}_3) at 55–70°C under normal pressure for 15–40 minutes.

  • Second Stage: Heating the intermediate to >140°C for 45–75 minutes to eliminate HCl.

  • Third Stage: Vacuum distillation at ≥186°C to isolate the product .

Process Advantages:

  • Solvent-Free: Reduces waste and simplifies purification .

  • High Yield: Achieves >90% purity with minimal byproducts .

Applications in Polymer Stabilization

Antioxidant Mechanisms

As a secondary antioxidant, Tris(2,4-di-tert-butylphenyl) phosphite inhibits polymer degradation by:

  • Peroxide Decomposition: Neutralizing hydroperoxides (ROOH\text{ROOH}) via phosphorylation .

  • Synergy with Primary Antioxidants: Enhances the efficacy of phenolic antioxidants (e.g., Irganox 1010) in polyolefins .

Industry Utilization:

  • Polypropylene (PP): Extends service life in automotive components .

  • Polyethylene (PE): Prevents discoloration in packaging materials .

Environmental and Health Considerations

Environmental Prevalence

Despite its industrial utility, Tris(2,4-di-tert-butylphenyl) phosphite and its oxidation product, Tris(2,4-di-tert-butylphenyl) phosphate (AO168═O), are emerging contaminants:

  • Indoor Dust: AO168═O dominates in home dust samples (geometric mean: 1.97 μg/g), contributing 20.7% to total organophosphate ester (OPE) loads .

  • Persistence: Hydrolysis half-lives exceed 100 days in aqueous environments, raising bioaccumulation concerns .

Health Implications:

  • Endocrine Disruption: Structural analogs interfere with thyroid hormone receptors .

  • Toxicity: Rodent studies indicate hepatotoxicity at chronic exposure levels .

Analytical Detection and Standards

Quantification Methods

High-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (MS/MS) is the gold standard for detecting Tris(2,4-di-tert-butylphenyl) phosphite and AO168═O .

Reference Materials:

  • HPC Standards: Offers certified reference material (CRM 678243) with a purity of >98% .

  • NIST SRM 2585: Contains AO168═O at 10.9 μg/g, validating method accuracy .

Regulatory Status and Alternatives

Global Regulations

  • EU REACH: Listed as a substance of very high concern (SVHC) due to persistence and bioaccumulation potential .

  • US EPA: Under evaluation for inclusion in the Toxic Substances Control Act (TSCA) inventory .

Sustainable Alternatives:

  • Natural Antioxidants: Tocopherols and lignin derivatives show promise but lack thermal stability .

  • Polymer Design: Incorporating intrinsic antioxidant monomers reduces additive dependency .

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